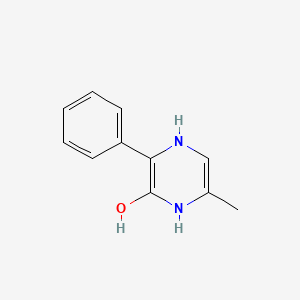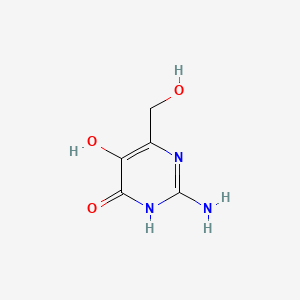
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with amidines or urea derivatives. Specific conditions such as temperature, solvents, and catalysts can vary depending on the desired substitution pattern on the pyrimidine ring.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Pyrimidine derivatives, including 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one, have a wide range of applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Components of nucleotides and nucleosides.
Medicine: Potential therapeutic agents, including antiviral and anticancer drugs.
Industry: Used in the production of dyes, agrochemicals, and other materials.
Mécanisme D'action
The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. They can inhibit enzyme activity or interfere with DNA/RNA synthesis, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: Found in RNA.
Uniqueness
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one may have unique properties due to its specific functional groups, which could influence its reactivity and biological activity compared to other pyrimidine derivatives.
Propriétés
IUPAC Name |
2-amino-5-hydroxy-4-(hydroxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(10)4(11)8-5/h9-10H,1H2,(H3,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZHQFUKUXMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=N1)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
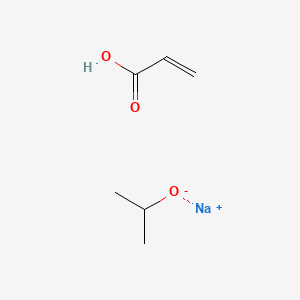


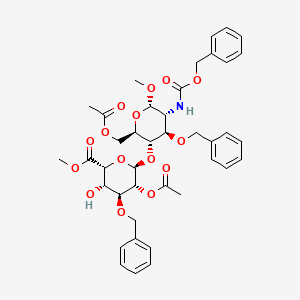
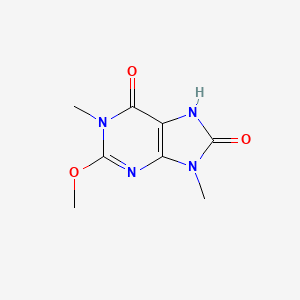

![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)

